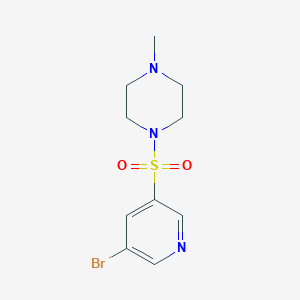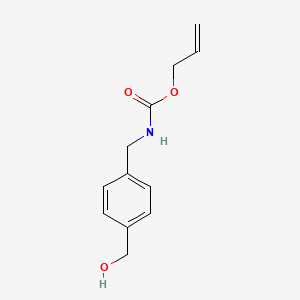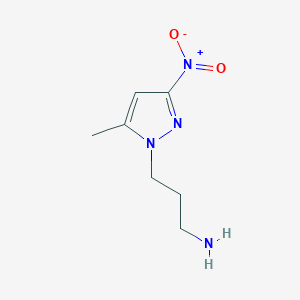
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine
Descripción general
Descripción
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. In environmental science, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential use as a catalyst for the degradation of organic pollutants in water.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine can reduce tumor growth in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is its potential as a versatile building block for the synthesis of novel materials with unique properties. Additionally, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine has been shown to exhibit anticancer properties and has potential as a treatment for various diseases. However, one of the limitations of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine. One potential direction is the development of novel materials using 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine as a building block. Another direction is the investigation of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine as a potential treatment for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine and to identify potential targets for its therapeutic use.
Propiedades
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-6-5-7(11(12)13)9-10(6)4-2-3-8/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNWEYIERAXIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B3362648.png)
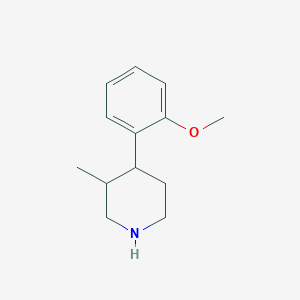
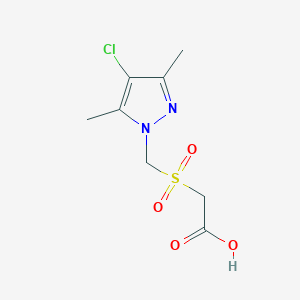
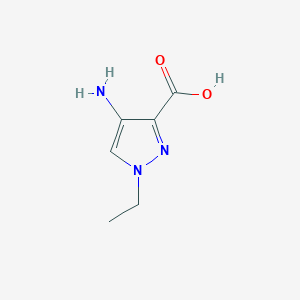
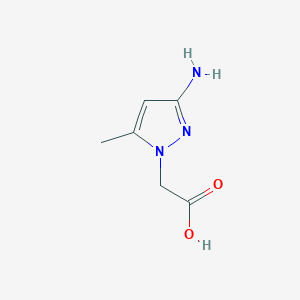
![5-[(3-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3362683.png)
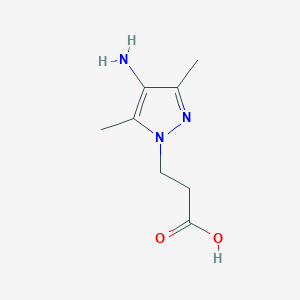
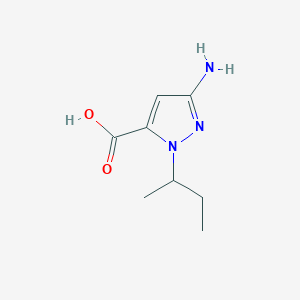
![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362708.png)

